Methyl 5-chloro-2-(trifluoromethyl)isonicotinate
Description
Significance of Pyridine (B92270) Derivatives as Synthetic Intermediates
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in organic chemistry. researchoutreach.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous scaffold found in numerous natural products, including vitamins and alkaloids, as well as in a vast array of synthetic pharmaceuticals and agrochemicals. researchoutreach.orgnih.gov Their importance stems from their versatile reactivity and their ability to serve as key intermediates in the synthesis of more complex molecular architectures. researchoutreach.org The pyridine nucleus can be readily functionalized, allowing chemists to tailor the steric and electronic properties of the molecule for specific applications. researchoutreach.org This adaptability has made pyridine derivatives indispensable tools in drug design and discovery. researchoutreach.org
Role of Halogen and Trifluoromethyl Substituents in Pyridine Reactivity
The introduction of halogen atoms and trifluoromethyl (CF3) groups onto the pyridine ring profoundly influences its chemical properties and reactivity. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.
The presence of a halogen, such as chlorine, further enhances this electron deficiency through its inductive electron-withdrawing effect. This activation makes the pyridine ring more reactive towards nucleophilic attack, facilitating the displacement of the halogen atom by a variety of nucleophiles. cymitquimica.com This reactivity is a cornerstone of its utility as a synthetic intermediate.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its inclusion on the pyridine ring significantly impacts the molecule's physicochemical properties. Key effects include:
Increased Lipophilicity : The CF3 group enhances the molecule's ability to pass through biological membranes. cymitquimica.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and prolonging the biological half-life of a molecule.
Modulation of Basicity : The strong electron-withdrawing nature of the CF3 group reduces the basicity of the pyridine nitrogen atom.
Together, the chloro and trifluoromethyl substituents create a highly functionalized and reactive scaffold, enabling a wide range of chemical transformations for the synthesis of novel compounds. cymitquimica.com
Historical Context of Methyl 5-chloro-2-(trifluoromethyl)isonicotinate in Advanced Chemical Research
The historical development of this compound is intrinsically linked to the broader history of fluorine chemistry and the rise of trifluoromethylpyridines (TFMPs) as important industrial intermediates. The first synthesis of an aromatic compound containing a trifluoromethyl group was reported in 1898, with the first trifluoromethyl-substituted pyridine being prepared in 1947. jst.go.jp
A significant surge in research and development involving TFMP derivatives occurred in the early 1980s, following the establishment of economically viable manufacturing processes. nih.gov These methods often rely on the chlorination and subsequent fluorine exchange of picoline (methylpyridine) precursors. nih.govjst.go.jp Key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, became readily available and were identified as valuable precursors for agrochemicals, particularly herbicides. nih.govgoogle.com
This compound (CAS No. 1211592-60-7) is a more recent and specialized derivative that has emerged from this foundation. smallmolecules.com It is a highly functionalized building block used in advanced chemical research. Its history is not that of a standalone discovery but rather an outcome of the continued exploration and refinement of halogenated and trifluoromethylated pyridine chemistry. The compound serves as a modern tool in discovery chemistry, valued for the specific arrangement of its chloro, trifluoromethyl, and methyl ester functional groups on the isonicotinate (B8489971) framework.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅ClF₃NO₂ |
| Molar Mass | 239.58 g/mol |
| Predicted Density | 1.443±0.06 g/cm³ |
| Predicted Boiling Point | 238.7±40.0 °C |
| Predicted pKa | -3.87±0.30 |
Data sourced from ChemBK.
Computational Chemistry Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 39.19 Ų |
| LogP (Octanol-Water Partition Coefficient) | 2.54 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Data for the isomeric Methyl 2-chloro-5-(trifluoromethyl)isonicotinate, sourced from ChemScene. chemscene.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCCAGXQLOJICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153568 | |
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-60-7 | |
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211592-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 5-chloro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Chloro 2 Trifluoromethyl Isonicotinate and Analogues
Strategic Approaches to Pyridine (B92270) Ring Construction Featuring Halogen and Trifluoromethyl Moieties
The construction of a pyridine ring bearing both halogen and trifluoromethyl substituents can be approached in several ways. One primary strategy involves building the pyridine ring from acyclic precursors that already contain a trifluoromethyl group nih.govjst.go.jp. This method ensures the precise placement of the CF3 moiety from the outset.
Another significant approach is the modification of a pre-existing pyridine or picoline ring. This can be achieved through halogenation and trifluoromethylation reactions. For instance, the synthesis of trifluoromethylpyridines can be accomplished via a chlorine/fluorine exchange reaction starting from a trichloromethylpyridine precursor nih.govjst.go.jpgoogle.com. This process typically involves reacting a (trichloromethyl)pyridine compound with hydrogen fluoride (B91410) (HF) under liquid-phase conditions in the presence of a metal halide catalyst google.com.
Furthermore, simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures with transition metal catalysts can yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine nih.gov. The degree of chlorination on the pyridine ring can be controlled by adjusting the reaction temperature and the molar ratio of chlorine gas nih.gov. The strategic placement of these functional groups is crucial; for example, in compounds like 2-Bromo-3-Chloro-5-(Trifluoromethyl)Pyridine, the bromine at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, while the chlorine at the 3-position offers another point for functionalization nbinno.com. The strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring nbinno.com.
The primary methods for preparing trifluoromethylpyridine (TFMP) derivatives are summarized below:
| Method | Description | Starting Material Example |
|---|---|---|
| Ring Construction | Building the pyridine ring from an acyclic precursor already containing a trifluoromethyl group. | Trifluoromethyl-containing building block |
| Halogen Exchange | Chlorine/fluorine exchange on a trichloromethyl-substituted pyridine. | Trichloromethylpyridine |
| Direct Introduction | Substitution reaction on a bromo- or iodopyridine with a trifluoromethyl active species (e.g., trifluoromethyl copper). | Bromo- or Iodopyridine |
| Vapor-Phase Halogenation/Fluorination | Simultaneous chlorination and fluorination of picoline at high temperatures. | 3-Picoline |
Precursor Synthesis and Regioselective Functionalization
The synthesis of the target molecule relies on the careful preparation and functionalization of key precursors, specifically halogenated pyridine carboxylic acids.
The synthesis of halogenated pyridine carboxylic acid precursors is a critical step. A common method involves the oxidation of alkylpyridines. For example, nicotinic acid can be produced from 3-methylpyridine (β-picoline) through liquid-phase oxidation google.comgoogle.com. This transformation can be catalyzed by various systems, including those based on vanadium and titanium oxides google.com.
Following or preceding the oxidation of the alkyl group, halogenation of the pyridine ring is necessary. Pyridine is an electron-deficient heteroarene, which makes electrophilic substitution reactions challenging, often requiring high temperatures or catalysis youtube.com. Radical chlorination at high temperatures is an important industrial strategy for producing chlorinated pyridines youtube.com. The hydrolysis of nitriles, formed from the corresponding organic halogen compound via an SN2 reaction with a cyanide anion, also presents a viable route to carboxylic acids libretexts.org.
A specific example is the preparation of 2-chloro-5-fluoro-nicotinic acid, which can be synthesized by the selective removal of a chlorine atom from 2,6-dichloro-5-fluoro-nicotinate, followed by hydrolysis google.com.
Once the halogenated pyridine carboxylic acid precursor is obtained, the methyl ester functionality is introduced. A traditional method involves the esterification of the pyridine carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid google.com. A cyclic process has been developed where the reaction is catalyzed by a strong acid salt of the pyridine carboxylic acid ester itself, with the ester being recovered by distillation google.com.
Other methods for synthesizing esters from carboxylic acids include reactions with dialkyl dicarbonates catalyzed by a weak Lewis acid or using peptide coupling agents like TBTU organic-chemistry.org. For pyridine carboxylic acids specifically, active esters (such as p-nitrophenyl or N-hydroxysuccinimidyl esters) can be prepared. This often involves converting the carboxylic acid to its acid chloride hydrochloride using thionyl chloride (SOCl2) and then reacting it with the corresponding alcohol or phenol in the presence of a base like triethylamine nih.gov. Another approach involves the reaction of halogenated pyridines with carbon monoxide and an alkanol in the presence of a weak base and a palladium catalyst google.com.
| Esterification Method | Reagents/Catalyst | Key Features |
| Acid-Catalyzed Esterification | Alcohol, Strong Acid (e.g., H2SO4) | Traditional method. google.com |
| Autocatalytic Cyclic Process | Alcohol, Strong acid salt of the product ester | Allows for catalyst recycling. google.com |
| Acid Chloride Formation | SOCl2, Alcohol, Base (e.g., Triethylamine) | Forms an intermediate acid chloride for reaction with alcohol. nih.gov |
| Carbonylative Esterification | Carbon Monoxide, Alkanol, Weak Base, Palladium Catalyst | Introduces the carbonyl and ester group in one step from a halopyridine. google.com |
Advanced Trifluoromethylation Strategies
Direct trifluoromethylation of a heteroaryl ring is a powerful and modern approach to synthesizing trifluoromethylated compounds.
Copper-mediated trifluoromethylation has emerged as a key strategy for introducing the CF3 group onto aryl and heteroaryl halides. This method often involves the reaction of an aryl or heteroaryl iodide or bromide with a trifluoromethylating agent in the presence of a copper catalyst nih.govjst.go.jprsc.org. The reactive species is often considered to be a "CuCF3" intermediate cas.cnnih.gov. Various sources for the trifluoromethyl group can be used, including trifluoromethyl sulfonium salts and copper(I) chlorodifluoroacetate complexes rsc.orgcas.cn. Mechanistic studies suggest that a ligandless or solvent-ligated [CuCF3] species is highly reactive in these transformations nih.gov.
The efficiency of copper-mediated trifluoromethylation is highly dependent on the optimization of the catalyst system. A common system involves a copper(I) source, such as copper(I) iodide (CuI), a fluoride source like potassium fluoride (KF), and a trifluoromethyl source, for which methyl chlorodifluoroacetate (MCDFA) can serve as a precursor cas.cn.
Copper(I) Source (CuI): CuI is a widely used and effective precursor for generating the active trifluoromethylating species. Studies have shown the crucial role of excess CuI in generating a highly reactive, ligandless [CuCF3] intermediate nih.gov.
Fluoride Source (KF): Potassium fluoride often acts as an activator. In systems using reagents like (trifluoromethyl)trimethylsilane (TMSCF3), KF facilitates the formation of the CuCF3 species cas.cnnih.gov.
Trifluoromethyl Precursor (MCDFA): Methyl chlorodifluoroacetate, in the presence of CuI and a fluoride source, can generate the necessary trifluoromethylating agent cas.cn. The reaction conditions, such as solvent (e.g., DMF), temperature, and reaction time, must be carefully optimized to achieve high yields of the desired trifluoromethylated product rsc.orgcas.cn.
The interplay of these components is critical for the successful trifluoromethylation of heteroaryl halides, providing a direct route to compounds like Methyl 5-chloro-2-(trifluoromethyl)isonicotinate.
Copper-Mediated Trifluoromethylation of Aryl/Heteroaryl Halides
Ligand Effects on Reaction Efficiency and Selectivity
The introduction of a trifluoromethyl group onto a pyridine ring is often accomplished through transition metal-catalyzed cross-coupling reactions. The choice of ligand in these reactions is critical as it significantly influences the efficiency and regioselectivity of the trifluoromethylation. Both palladium and copper-based catalytic systems are commonly employed, with the ligand playing a pivotal role in stabilizing the metal center, facilitating oxidative addition and reductive elimination, and directing the regiochemical outcome.
Copper-mediated trifluoromethylation offers an alternative, often complementary, approach. In these systems, the in situ generation of a "(trifluoromethyl)copper" species is a key step. researchgate.net The nature of the ligand can affect the stability and reactivity of this intermediate. While some copper-catalyzed trifluoromethylations proceed without a ligand, the addition of ligands such as phenanthroline or bipyridine derivatives can enhance reaction rates and yields. The specific effect of ligands on the regioselectivity of trifluoromethylating a 5-chlorosubstituted pyridine ring would require empirical investigation, but the general principle of ligand-accelerated catalysis and selectivity control remains a key consideration.
Table 1: Influence of Ligands in Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides
| Ligand | Catalyst System | Substrate Scope | Key Observations |
| Biaryl Phosphines | Pd(dba)₂ or [Pd(allyl)Cl]₂ | Electron-rich and electron-poor aryl chlorides, heterocycles | Promotes reductive elimination, good functional group tolerance. nih.govnih.gov |
| Xantphos | Pd(OAc)₂ | Aryl halides | Bidentate ligand, can influence regioselectivity. |
| BrettPhos | [Pd(allyl)Cl]₂ | Aryl chlorides | Effective for challenging amination and fluorination cross-coupling reactions. |
Alternative Trifluoromethylation Reagents and Methods
Beyond traditional palladium and copper-catalyzed methods with common trifluoromethyl sources like TMSCF₃, a variety of alternative reagents and methods have been developed for the introduction of the trifluoromethyl group. These alternatives can offer advantages in terms of reactivity, selectivity, and functional group tolerance.
One notable class of reagents is hypervalent iodine compounds, such as Togni reagents. chemistryviews.orgchemrxiv.org These electrophilic trifluoromethylating agents can react with nucleophilic substrates. For pyridine derivatives, activation of the ring, for example through hydrosilylation, can generate an enamine intermediate that is susceptible to electrophilic attack by a Togni reagent, allowing for regioselective trifluoromethylation. chemistryviews.orgchemrxiv.org
Radical trifluoromethylation presents another avenue. Reagents like sodium triflinate (Langlois' reagent) can generate trifluoromethyl radicals under oxidative conditions. While radical reactions can sometimes suffer from a lack of regioselectivity, the electronic properties of the substituted pyridine ring can direct the radical addition to a specific position. chemistryviews.org For a 5-chloropyridine derivative, the electronic directing effects of the chloro and other potential substituents would play a crucial role in determining the site of trifluoromethylation.
Direct C-H trifluoromethylation is an increasingly explored strategy that avoids the need for pre-functionalized starting materials. acs.org This can be achieved through various catalytic systems, including those based on photocatalysis or heterogeneous catalysts. acs.org The regioselectivity of direct C-H functionalization on a pyridine ring can be challenging to control but offers a more atom-economical approach.
Table 2: Comparison of Alternative Trifluoromethylation Reagents
| Reagent Class | Example | Mechanism | Advantages |
| Hypervalent Iodine | Togni Reagent I | Electrophilic | Mild reaction conditions, high functional group tolerance. chemistryviews.orgchemrxiv.org |
| Radical Precursors | Sodium Triflinate (Langlois' Reagent) | Radical | Can be used for substrates not amenable to other methods. chemistryviews.org |
| Nucleophilic CF₃ Sources | Trifluoroacetic Acid | Nucleophilic (after activation) | Inexpensive and readily available. acs.org |
Stereoselective and Regioselective Trifluoromethylation Control
For the synthesis of this compound, regioselectivity is of paramount importance to ensure the trifluoromethyl group is introduced at the C-2 position and the chlorine at the C-5 position. Stereoselectivity is not a factor for the aromatic pyridine core itself, but would be a consideration if chiral centers were present in substituents.
The regioselectivity of trifluoromethylation on a pyridine ring is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the 2- and 4-positions. chemistryviews.org Therefore, methods employing nucleophilic trifluoromethylating agents are often selective for these positions. To achieve trifluoromethylation specifically at the 2-position in the presence of a substituent at the 5-position, the directing effects of the existing substituent and the reaction conditions must be carefully controlled.
Directed metalation can be a powerful tool for achieving high regioselectivity. In this approach, a directing group on the pyridine ring coordinates to a metal, which then directs deprotonation and subsequent functionalization to an adjacent position. While not directly a trifluoromethylation method, it can be used to introduce a group at a specific position that can later be converted to a trifluoromethyl group.
The choice of the trifluoromethylation method itself is a primary means of controlling regioselectivity. For instance, methods that proceed via a nucleophilic attack on the pyridine ring are likely to favor the 2- and 4-positions. chemistryviews.org In contrast, electrophilic trifluoromethylation might be directed to the 3-position after activation of the pyridine ring. chemrxiv.orgnih.gov The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate, often relies on the chlorination of 3-(trifluoromethyl)pyridine, highlighting the importance of the starting material's substitution pattern in directing subsequent reactions. google.com
Halogenation and Esterification Techniques
The introduction of a chlorine atom at the 5-position of a 2-(trifluoromethyl)pyridine core requires a regioselective halogenation method. Direct electrophilic halogenation of pyridine is often difficult due to the electron-deficient nature of the ring and can lead to a mixture of products. Therefore, directed halogenation strategies are often necessary.
One common approach is to start with a pre-functionalized pyridine ring where the desired substitution pattern is already established or can be achieved through subsequent reactions. For example, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine can be achieved by the chlorination of 3-(trifluoromethyl)pyridine. google.com The trifluoromethyl group acts as a meta-directing group in electrophilic aromatic substitution, but under forcing conditions, chlorination can occur at the 2-position.
Alternatively, if starting from a pyridine with a different substitution pattern, a directing group can be used to control the position of halogenation. For instance, a hydroxyl or amino group can be introduced onto the pyridine ring, which can then direct ortho- or para-halogenation. This directing group can then be removed or converted to another functional group as needed.
The final step in the synthesis of this compound is the esterification of the carboxylic acid at the 4-position. This transformation is typically straightforward, but the specific conditions must be chosen to be compatible with the other functional groups on the molecule, namely the chloro and trifluoromethyl groups.
A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. nih.gov This method is generally effective for simple carboxylic acids.
For more sensitive substrates, or to avoid the use of strong acids, other esterification methods can be employed. These include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, followed by reaction with methanol (B129727). Another mild method involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with methanol, often in the presence of a base to neutralize the HCl produced.
Process Optimization and Scale-Up Considerations for Efficient Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful process optimization and scale-up considerations to ensure safety, efficiency, and cost-effectiveness.
Key parameters to optimize include reaction temperature, pressure, reaction time, and the stoichiometry of reagents. For catalytic reactions, catalyst loading and turnover number are critical factors. The choice of solvent is also important, not only for its effect on reaction kinetics and selectivity but also for its environmental impact and ease of recovery.
For the trifluoromethylation and halogenation steps, which may involve hazardous reagents and produce corrosive byproducts, the choice of reactor material and the implementation of appropriate safety measures are paramount. Continuous flow chemistry is an attractive option for scale-up as it can offer better control over reaction parameters, improved safety, and potentially higher yields compared to batch processes. acs.org
Purification methods must also be scalable. While chromatography is often used in the laboratory, industrial-scale purification typically relies on crystallization, distillation, or extraction. The development of a robust crystallization procedure for the final product is often a critical step in ensuring high purity on a large scale.
Reaction Condition Screening and Refinement
The synthesis of this compound would likely proceed through key intermediates such as 5-chloro-2-(trifluoromethyl)isonicotinic acid. The optimization of the esterification of this carboxylic acid precursor would be a critical step.
A typical approach to refining the synthesis of such a compound would involve a systematic screening of various reaction parameters. This process, often referred to as Design of Experiments (DoE), allows for the efficient exploration of the effects of different variables on the reaction outcome. Key parameters that would be investigated include:
Reagents: Different esterification agents could be evaluated. For instance, while methanol is the direct reagent for the methyl ester, the use of activating agents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride intermediate, followed by reaction with methanol, could be explored. Alternatively, acid-catalyzed Fischer esterification with sulfuric acid or a solid acid catalyst would be another route.
Solvents: The choice of solvent can significantly impact reaction rates and selectivity. A range of solvents from non-polar (e.g., toluene (B28343), heptane) to polar aprotic (e.g., dichloromethane, acetonitrile) would likely be screened.
Temperature: The reaction temperature is a crucial factor influencing both the rate of reaction and the formation of impurities. An optimal temperature profile would be determined to maximize the conversion of the starting material while minimizing the degradation of the product.
Reaction Time: The duration of the reaction would be optimized to ensure complete conversion without promoting the formation of byproducts.
Catalyst: For acid-catalyzed reactions, the type and loading of the catalyst would be critical parameters. Both homogeneous (e.g., H₂SO₄, p-toluenesulfonic acid) and heterogeneous catalysts could be screened for activity, selectivity, and ease of removal.
Table 1: Illustrative Reaction Condition Screening for Esterification
| Parameter | Range/Options Explored | Optimal Condition (Hypothetical) |
| Esterification Agent | Methanol/H₂SO₄, SOCl₂/Methanol | SOCl₂/Methanol |
| Solvent | Toluene, Dichloromethane, Acetonitrile | Dichloromethane |
| Temperature | 25 °C - 75 °C | 40 °C |
| Reaction Time | 2 - 24 hours | 6 hours |
| Catalyst Loading | 1 - 10 mol% (for acid catalysis) | N/A |
The refinement of these conditions would aim to achieve a robust and reproducible process with high yield and purity, suitable for scaling up.
Impurity Profiling and Mitigation Strategies
In any chemical synthesis, the identification and control of impurities are paramount to ensure the quality of the final product. For this compound, a thorough impurity profile would be established using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Potential impurities could arise from several sources:
Unreacted Starting Materials: Residual 5-chloro-2-(trifluoromethyl)isonicotinic acid would be a primary process-related impurity.
Byproducts from the Main Reaction: Incomplete esterification or side reactions could lead to the formation of various byproducts. For example, if thionyl chloride is used, residual acyl chloride could react with water during workup to revert to the starting carboxylic acid.
Degradation Products: The product itself might be susceptible to degradation under certain conditions (e.g., high temperature, presence of acid or base), leading to the formation of other impurities.
Impurities from Raw Materials: Impurities present in the starting materials can carry through the synthesis and contaminate the final product. For instance, isomers of the starting isonicotinic acid could lead to the formation of isomeric ester impurities.
Mitigation strategies would be developed based on the identity and source of the impurities:
Process Optimization: Fine-tuning the reaction conditions (as described in 2.5.1) can often minimize the formation of byproducts. For example, controlling the temperature can prevent thermal degradation.
Purification Techniques: Robust purification methods are essential for removing identified impurities. These could include:
Crystallization: This is a powerful technique for removing both process-related impurities and isomers, provided there is a significant difference in solubility. Screening of various solvents and solvent mixtures would be necessary to develop an effective crystallization process.
Chromatography: For impurities that are difficult to remove by crystallization, column chromatography may be employed, although this is often less practical on a large scale.
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be a viable purification method.
Raw Material Control: Sourcing high-purity starting materials with well-defined specifications is a critical step in controlling the impurity profile of the final product.
Table 2: Potential Impurities and Corresponding Mitigation Strategies
| Potential Impurity | Source | Mitigation Strategy |
| 5-chloro-2-(trifluoromethyl)isonicotinic acid | Unreacted starting material | Optimize reaction time and stoichiometry; Purification by extraction or crystallization. |
| Isomeric Methyl Esters | Impurities in starting material | Use high-purity starting materials; Purification by crystallization or chromatography. |
| Over-reaction Products | Harsh reaction conditions | Optimize temperature and reaction time. |
| Solvent-related Impurities | Residual solvents | Effective drying of the final product under vacuum. |
By implementing a combination of these strategies, a manufacturing process for this compound could be developed to consistently produce the compound with a high degree of purity.
Reaction Chemistry and Synthetic Utility of Methyl 5 Chloro 2 Trifluoromethyl Isonicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring in Methyl 5-chloro-2-(trifluoromethyl)isonicotinate is rendered electron-deficient by the combined electron-withdrawing effects of the nitrogen atom, the trifluoromethyl group, and the methyl ester. This electronic characteristic makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing C5 position.
Selective Displacement of Halogen Substituents
The chlorine atom at the 5-position serves as a competent leaving group in SNAr reactions. Its displacement is facilitated by the presence of the strongly electron-withdrawing trifluoromethyl group at the ortho-position (C2), which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This selective displacement allows for the introduction of a wide range of functionalities at this specific position on the pyridine ring. While specific studies detailing the displacement on this compound are not widely available in peer-reviewed literature, its utility as an intermediate in patent literature, such as in the synthesis of PRMT5 inhibitors, suggests its effective use in such transformations.
Reactivity with Various Nucleophiles
The electrophilic nature of the C5 position allows for reactions with a diverse array of nucleophiles. Common nucleophiles used in SNAr reactions with similar halo-pyridines include amines, alcohols, and thiols. For instance, reactions with primary or secondary amines, such as piperazine, would be expected to proceed, often under thermal conditions or with base catalysis, to yield the corresponding 5-amino-substituted isonicotinates. These reactions are fundamental in the construction of molecules with potential biological activity.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions (Note: The following table is based on expected reactivity for this class of compounds, as specific examples for this compound are not detailed in the available literature.)
| Nucleophile | Reagent Example | Expected Product |
| Amine | Piperazine | Methyl 5-(piperazin-1-yl)-2-(trifluoromethyl)isonicotinate |
| Alcohol | Sodium Methoxide | Methyl 5-methoxy-2-(trifluoromethyl)isonicotinate |
| Thiol | Sodium Thiophenoxide | Methyl 5-(phenylthio)-2-(trifluoromethyl)isonicotinate |
Metal-Catalyzed Cross-Coupling Reactions
The chlorine substituent on this compound also makes it an excellent candidate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling and Related Arylation Reactions
The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction between an organoboron compound and an organic halide, is a key strategy for forming biaryl structures. This compound can serve as the halide partner in such couplings. The reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the pyridine core with various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing complex molecules where a new aryl group is required at the 5-position.
Table 2: Illustrative Suzuki-Miyaura Coupling Reaction (Note: This represents a plausible transformation, as specific examples for the title compound are not readily available in the searched literature.)
| Boronic Acid | Catalyst / Ligand | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 5-phenyl-2-(trifluoromethyl)isonicotinate |
Borylation Reactions for Further Functionalization
For further synthetic diversification, the chlorine atom can be replaced with a boryl group through reactions like the Miyaura borylation. This transformation typically uses a palladium catalyst and a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to convert the C-Cl bond into a C-B bond. The resulting boronic ester is a versatile intermediate that can subsequently be used in Suzuki-Miyaura couplings with other halides, effectively acting as a synthetic linchpin.
Research on structurally similar compounds, such as 5-chloro-2-(trifluoromethyl)pyridine, has demonstrated successful iridium-catalyzed C-H borylation. nih.gov This reaction, governed by steric factors, leads to the introduction of a boronic ester at the C4 position. nih.gov Applying this methodology to this compound would likely be challenging at the C4 position due to the existing substituent, but it highlights the amenability of this class of compounds to borylation reactions for creating functional handles for further cross-coupling.
Table 3: Iridium-Catalyzed C-H Borylation of a Related Substrate nih.gov
| Substrate | Catalyst | Product | Yield |
| 5-Chloro-2-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 83% |
Other Transition Metal-Catalyzed Transformations
Beyond Suzuki-Miyaura and borylation reactions, the chloro-substituted pyridine core is amenable to other important transition metal-catalyzed transformations. These can include Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, Sonogashira coupling for the introduction of alkyne moieties, and various carbonylation reactions. These methods further expand the synthetic toolbox available for modifying this compound, allowing for the precise and efficient construction of highly functionalized isonicotinate (B8489971) derivatives.
Functional Group Interconversions and Derivatization
The chemical reactivity of this compound is characterized by the interplay of its three key functional groups: the methyl ester, the trifluoromethyl group, and the chloro-substituted pyridine ring. This section details the transformations that each of these groups can undergo.
Ester Hydrolysis and Amidation Reactions
The methyl ester at the C-4 position of the pyridine ring is a primary site for functional group interconversion, readily undergoing hydrolysis and amidation to yield carboxylic acids and amides, respectively.
Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-chloro-2-(trifluoromethyl)isonicotinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by treatment with a hydroxide (B78521) base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a suitable solvent system like a mixture of water and methanol (B129727) or ethanol. The resulting carboxylate salt is then neutralized with an acid to afford the free carboxylic acid. This hydrolysis is a critical step as the resulting carboxylic acid provides a handle for a variety of subsequent reactions, including the formation of amides and other acid derivatives. While specific kinetic data for the hydrolysis of this compound is not extensively reported, studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates indicate that the reaction rates are influenced by the electronic effects of the substituents on the pyridine ring. rsc.org
Amidation Reactions: The conversion of the methyl ester to an amide can be achieved directly by reaction with an amine, often at elevated temperatures. However, a more common and efficient approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 5-chloro-2-(trifluoromethyl)isonicotinic acid is then coupled with a primary or secondary amine in the presence of a coupling agent. A wide range of coupling agents can be employed for this purpose, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), or uranium salts (e.g., HATU, HBTU). This method allows for the synthesis of a diverse library of N-substituted 5-chloro-2-(trifluoromethyl)isonicotinamides, which are valuable scaffolds in medicinal chemistry. The direct amidation of esters can also be catalyzed by Lewis acids such as iron(III) chloride, providing a solvent-free method for this transformation. mdpi.com
| Transformation | Reagents and Conditions | Product |
| Ester Hydrolysis | 1. Base (e.g., LiOH, NaOH) in H2O/MeOH2. Acid (e.g., HCl) | 5-chloro-2-(trifluoromethyl)isonicotinic acid |
| Amidation (via acid) | 1. Hydrolysis to carboxylic acid2. Amine, Coupling Agent (e.g., HATU, EDC) | N-substituted 5-chloro-2-(trifluoromethyl)isonicotinamide |
| Direct Amidation | Amine, Lewis Acid (e.g., FeCl3), heat | N-substituted 5-chloro-2-(trifluoromethyl)isonicotinamide |
Modifications of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be a robust and chemically stable functional group, which is one of the reasons for its prevalence in pharmaceuticals and agrochemicals. nih.gov However, under specific and often harsh reaction conditions, it can be transformed. One such transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction typically requires superacidic conditions, such as a mixture of fuming sulfuric acid and boric acid, and proceeds through the formation of a difluorocarbocation intermediate. While this transformation is possible, its application to this compound would lead to a dicarboxylic acid derivative and is not a commonly employed strategy due to the harsh conditions required. More subtle modifications that preserve the fluorine atoms are of greater interest but are less commonly reported for this specific scaffold.
Pyridine Ring Transformations
The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the trifluoromethyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing C-2 position.
The chlorine atom at the C-2 position can be displaced by a variety of nucleophiles, including:
N-nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can react to form the corresponding 2-amino-substituted pyridine derivatives. These reactions are often carried out in the presence of a base and may be facilitated by heat or microwave irradiation.
O-nucleophiles: Alkoxides and phenoxides can displace the chloride to yield 2-alkoxy or 2-aryloxy pyridines.
S-nucleophiles: Thiolates can be used to introduce sulfur-containing moieties at the C-2 position.
The reactivity of the 2-chloropyridine (B119429) moiety is a cornerstone of its utility as a synthetic building block, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular frameworks.
Applications as a Versatile Building Block in Complex Molecule Synthesis
The presence of multiple, orthogonally reactive functional groups in this compound makes it an exceptionally versatile building block for the synthesis of complex molecules, particularly those containing heterocyclic motifs. nih.govagropages.com
Construction of Polycyclic and Fused Heterocyclic Systems
The strategic placement of the chloro, trifluoromethyl, and methyl ester groups on the pyridine ring allows for its use in cyclization reactions to form fused heterocyclic systems. For instance, the 2-chloro-4-carboxylate scaffold can be elaborated into various fused pyridines. A common strategy involves the displacement of the C-2 chlorine by a nucleophile that contains a second reactive site. This is followed by an intramolecular cyclization reaction, often involving the ester group or a derivative thereof, to construct a new ring fused to the pyridine core.
Examples of fused systems that can be conceptually accessed from this building block include:
Pyridopyrimidines: Reaction with a binucleophile such as an amidine could lead to the formation of a fused pyrimidine (B1678525) ring.
Pyrrolopyridines: Intramolecular cyclization of a precursor derived from the reaction with an appropriate amino-containing nucleophile could yield a pyrrolopyridine core.
While specific examples detailing the use of this compound in the synthesis of such fused systems are not extensively documented in readily available literature, the reactivity patterns of analogous 2-chloropyridine-4-carboxylates strongly support its potential in this area.
Assembly of Substituted Pyridine Scaffolds
This compound is a key intermediate in the synthesis of highly substituted pyridine derivatives, which are prevalent in modern agrochemicals and pharmaceuticals. nih.govagropages.comresearchoutreach.org The sequential and regioselective modification of its functional groups allows for the controlled introduction of various substituents around the pyridine core.
A typical synthetic sequence might involve:
Nucleophilic substitution at C-2: Displacement of the chlorine atom with a desired nucleophile.
Modification of the ester group: Hydrolysis to the carboxylic acid followed by amidation or other transformations.
Mechanistic Investigations of Reactions Involving Methyl 5 Chloro 2 Trifluoromethyl Isonicotinate
Elucidation of Reaction Pathways and Transition States
The reaction pathways for methyl 5-chloro-2-(trifluoromethyl)isonicotinate are expected to be dominated by the reactivity of the C-Cl bond on the pyridine (B92270) ring. The presence of the strongly electron-withdrawing trifluoromethyl group and the nitrogen atom in the ring significantly activates the chlorine for nucleophilic aromatic substitution (SNAAr).
A plausible reaction pathway for a nucleophilic substitution reaction would involve the attack of a nucleophile at the carbon atom bearing the chlorine. This would proceed through a high-energy intermediate known as a Meisenheimer complex. Computational studies, which are essential for elucidating transition states, would likely model the energy profile of this reaction.
For a hypothetical nucleophilic substitution reaction, the transition state would involve the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-chlorine bond. The stability of this transition state is influenced by the electron-withdrawing groups, which can delocalize the developing negative charge.
In the case of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction pathway is more complex. libretexts.orgchemrxiv.org A generally accepted catalytic cycle for such reactions involves three key steps: libretexts.orgchemrxiv.org
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the this compound. This is often the rate-determining step. libretexts.org
Transmetalation: The organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. chemrxiv.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgchemrxiv.org
Table 1: Plausible Reaction Pathways for this compound
| Reaction Type | Key Steps | Plausible Intermediates |
| Nucleophilic Aromatic Substitution | Nucleophilic attack, formation of Meisenheimer complex, departure of leaving group | Meisenheimer complex |
| Suzuki-Miyaura Coupling | Oxidative addition, transmetalation, reductive elimination | Aryl-Pd(II)-halide complex, Di-organo-Pd(II) complex |
Kinetic Studies and Reaction Rate Determination
A hypothetical rate law for such a reaction could be expressed as: Rate = k[this compound][Nucleophile]
Experimental determination of the rate law would involve systematically varying the initial concentrations of the reactants and measuring the initial reaction rates.
Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. For reactions involving this compound, spectroscopic techniques would be employed to detect and characterize transient species.
In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. This intermediate is a negatively charged species and could potentially be observed using techniques such as NMR or UV-Vis spectroscopy under conditions that favor its accumulation (e.g., low temperatures).
In palladium-catalyzed cross-coupling reactions, the intermediates are organopalladium species. researchgate.net The characterization of these intermediates is challenging due to their transient nature. However, techniques such as ³¹P NMR spectroscopy can be used to observe the palladium-phosphine complexes that are part of the catalytic cycle. researchgate.net In some cases, stable analogues of the catalytic intermediates can be synthesized and characterized by X-ray crystallography. libretexts.org
Role of Catalysts and Additives in Reaction Mechanism
Catalysts and additives play a pivotal role in the reactions of this compound, particularly in cross-coupling reactions.
Catalysts: In reactions like the Suzuki-Miyaura coupling, a palladium catalyst is essential. libretexts.orgchemrxiv.org The catalyst facilitates the reaction by providing a lower energy pathway through the formation of organopalladium intermediates. youtube.com The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand can significantly influence the efficiency and selectivity of the reaction. The ligand stabilizes the palladium center and modulates its reactivity.
Additives: Bases are crucial additives in many cross-coupling reactions. youtube.com In the Suzuki-Miyaura reaction, the base is required to activate the organoboron reagent, making it more nucleophilic for the transmetalation step. youtube.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the reaction rate and yield.
Table 3: Common Catalysts and Additives in Cross-Coupling Reactions
| Component | Example | Role in Mechanism |
| Catalyst | Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination |
| Ligand | PPh₃ | Stabilizes the palladium catalyst |
| Base | K₂CO₃ | Activates the organoboron reagent for transmetalation |
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to investigate molecular orbitals, electronic structure, and the energetics of chemical reactions.
The electronic structure of Methyl 5-chloro-2-(trifluoromethyl)isonicotinate is significantly influenced by the presence of the electron-withdrawing trifluoromethyl (-CF3) group, the chloro (-Cl) substituent, and the ester group on the pyridine (B92270) ring. These substituents modulate the electron density distribution and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.
For this compound, it is anticipated that the electron-withdrawing nature of the -CF3 and -Cl groups, as well as the nitrogen atom in the pyridine ring, would lead to a lower energy LUMO. This would make the molecule more susceptible to nucleophilic attack. The HOMO, on the other hand, would likely be localized on the pyridine ring and the oxygen atoms of the ester group. DFT calculations on similar chloropyridine derivatives have shown that the HOMO and LUMO energies are significantly affected by the nature and position of the substituents. ijesit.comresearchgate.net
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Influence of Substituents |
| HOMO Energy | Relatively low | The electronegative N, Cl, and CF3 groups lower the energy of the HOMO, making the molecule less prone to oxidation. |
| LUMO Energy | Low | The strong electron-withdrawing capacity of the CF3 and Cl groups, and the pyridine nitrogen, significantly lowers the LUMO energy, increasing its electrophilicity. |
| HOMO-LUMO Gap | Moderate to large | While the LUMO is lowered, the HOMO is also stabilized, likely resulting in a moderate to large energy gap, suggesting reasonable kinetic stability. |
| Electron Density | Polarized | Significant polarization of the electron density is expected, with partial positive charges on the carbon atoms attached to the Cl and CF3 groups, and the carbonyl carbon. |
Note: The values in this table are qualitative predictions based on theoretical studies of structurally similar molecules and have not been experimentally determined for this compound.
Quantum chemical calculations can be employed to predict the thermodynamics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. This information is vital for predicting the feasibility and spontaneity of a chemical process.
For instance, in nucleophilic aromatic substitution reactions, where the chloro group is displaced by a nucleophile, DFT calculations could be used to model the reaction pathway and determine the activation energy. The presence of the strongly electron-withdrawing -CF3 group is expected to stabilize the Meisenheimer complex intermediate, thereby facilitating the substitution reaction. Theoretical studies on related substituted pyridines have demonstrated the utility of these methods in elucidating reaction mechanisms. nih.govacs.org
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a range of computational techniques used to predict and understand the reactivity and selectivity of chemical reactions.
For a molecule with multiple potential reaction sites like this compound, predicting the regioselectivity of a reaction is crucial. The pyridine ring has several positions where electrophilic or nucleophilic attack could occur. Molecular modeling can help in predicting the most likely site of reaction by analyzing the distribution of electrostatic potential and the energies of frontier molecular orbitals. The electron-withdrawing substituents are expected to direct nucleophilic attack to specific positions on the pyridine ring. Computational studies on substituted pyridines have successfully predicted the regioselectivity of various reactions. nih.govescholarship.org
Stereoselectivity, which is the preferential formation of one stereoisomer over another, can also be investigated using molecular modeling, particularly in reactions involving chiral catalysts or reagents.
In catalyzed reactions, understanding the interaction between the catalyst and the substrate is key to explaining the reaction's efficiency and selectivity. Molecular docking and other modeling techniques can be used to simulate the binding of this compound to a catalyst's active site. These models can reveal the specific non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the binding mode and influence the subsequent chemical transformation. For instance, in a cross-coupling reaction, modeling could elucidate how the pyridine nitrogen and the chloro substituent coordinate to a metal catalyst.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its properties and reactivity.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, rotation around the bond connecting the ester group to the pyridine ring is of particular interest. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. Studies on similar ester-substituted heterocycles have shown that the orientation of the ester group can be influenced by steric and electronic factors.
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.netarxiv.org An MD simulation would allow for the exploration of the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. This can provide insights into the molecule's flexibility and the dominant intermolecular interactions. MD simulations have been effectively used to study the behavior of halogenated organic molecules in various systems. nih.govnih.gov
Advanced Spectroscopic and Analytical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 5-chloro-2-(trifluoromethyl)isonicotinate. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR spectra (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.
For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, and a singlet in the aliphatic region for the methyl ester protons. The proton at position 3 (adjacent to the trifluoromethyl group) would likely appear as a singlet, while the proton at position 6 (adjacent to the chlorine atom) would also be a singlet. The methyl protons of the ester group would present as a sharp singlet, typically around 3.9-4.0 ppm.
The ¹³C NMR spectrum would provide insights into the carbon skeleton. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester and the carbons of the pyridine ring would have distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| H-3 | ~8.4 | - | s |
| H-6 | ~8.8 | - | s |
| -OCH₃ | ~3.95 | ~53 | s |
| C-2 | - | ~148 (q) | q |
| C-3 | - | ~122 | d |
| C-4 | - | ~142 | s |
| C-5 | - | ~138 | s |
| C-6 | - | ~152 | d |
| C=O | - | ~164 | s |
| -CF₃ | - | ~121 (q) | q |
To further confirm the structural assignments and gain deeper mechanistic insights, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. In this case, it would primarily confirm the absence of coupling between the two aromatic protons, as they are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. columbia.edu This would definitively link the predicted proton signals for H-3, H-6, and the methyl group to their corresponding carbon atoms in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons. For instance, the methyl protons should show a correlation to the carbonyl carbon of the ester group. The aromatic protons would show correlations to several carbons in the ring, helping to piece together the substitution pattern.
Advanced Mass Spectrometry for Reaction Monitoring and Product Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition. For this compound (C₈H₅ClF₃NO₂), the exact mass can be calculated. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion, which arises from the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). chromatographyonline.comwhitman.edu This results in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with relative intensities of approximately 3:1, providing a clear signature for the presence of a single chlorine atom.
Table 2: Calculated Exact Mass and Isotopic Profile
| Isotopologue | Calculated Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| [M]⁺ (with ³⁵Cl) | 238.9910 | 100 |
| [M+1]⁺ | 239.9943 | 8.9 |
| [M+2]⁺ (with ³⁷Cl) | 240.9880 | 32.0 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion, providing valuable structural information. nationalmaglab.org For this compound, the molecular ion would be isolated and subjected to collision-induced dissociation. Plausible fragmentation pathways would involve the loss of stable neutral molecules or radicals. fluorine1.ru
Key fragmentation events would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃): leading to a fragment ion at m/z 208.
Loss of the entire methoxycarbonyl group (•COOCH₃): resulting in a fragment at m/z 180.
Loss of a chlorine atom (•Cl): giving a fragment at m/z 204.
Loss of the trifluoromethyl group (•CF₃): leading to a fragment at m/z 170.
Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.
Chromatographic Techniques for Process Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring reaction progress, assessing product purity, and identifying impurities.
A reverse-phase HPLC method would be suitable for the analysis of this compound. helixchrom.com This technique separates compounds based on their polarity. The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.
Impurity profiling is a critical aspect of process development and quality control. chromatographyonline.com By using a validated HPLC method, it is possible to detect, separate, and quantify any impurities that may be present, such as starting materials, by-products from side reactions, or degradation products. This ensures the quality and consistency of the final product.
Table 3: Proposed HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution (e.g., 10% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. Given the predicted boiling point of approximately 238.7°C for this compound, GC is a highly suitable method for its analysis. This technique is instrumental in assessing the purity of the compound, identifying and quantifying volatile impurities, and monitoring the progress of its synthesis. The compound's halogenated and trifluoromethyl-substituted pyridine structure makes it amenable to detection by various sensitive GC detectors.
The core principle of GC involves vaporizing a sample and injecting it into a heated column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times that allow for their identification and quantification.
For halogenated compounds like this compound, specialized GC techniques can enhance separation and detection. researchgate.net Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) can be particularly valuable for resolving complex mixtures that may arise during synthesis. researchgate.netscholaris.ca Coupling GC with mass spectrometry (GC-MS or GC-MS/MS) provides definitive identification of the compound and its impurities by furnishing detailed mass spectra and fragmentation patterns. scholaris.caeurofins.com Detectors like the electron capture detector (ECD) are also highly sensitive to halogenated molecules and can be employed for trace-level analysis.
Detailed research findings specific to the direct GC analysis of this compound are not extensively documented in publicly accessible literature. However, the analytical parameters can be inferred from standard methods used for similar halogenated and trifluoromethyl-substituted aromatic compounds. nih.govresearchgate.net The selection of a mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is common for the analysis of such structures. The temperature program would be optimized to ensure adequate separation from solvents and potential reactants or byproducts, such as unreacted starting materials or isomers.
A hypothetical, yet typical, set of GC parameters for analyzing the purity of a production batch of this compound is presented in the table below. These parameters are representative of standard quality control procedures in a chemical synthesis setting.
Table 1: Representative GC Parameters for Analysis of this compound
| Parameter | Value | Purpose |
|---|---|---|
| GC System | Agilent 7890 Series or equivalent | Standard analytical gas chromatograph |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Mid-polarity column for general-purpose separation of semi-volatile compounds |
| Carrier Gas | Helium | Inert mobile phase |
| Inlet Mode | Split (e.g., 50:1 ratio) | Prevents column overloading with a concentrated sample |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on boiling point and column interaction |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector |
| Expected RT | 10 - 15 minutes (estimated) | Approximate time for the compound to elute under these conditions |
The application of such a method would allow a chemist to obtain a chromatogram where this compound appears as a major peak at a specific retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of its purity. Any other peaks would indicate the presence of impurities, which could be identified using GC-MS. This analytical rigor is crucial for ensuring the quality and consistency of the compound for its intended use in research and manufacturing.
Sustainability and Green Chemistry Aspects in Synthesis
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The synthesis of Methyl 5-chloro-2-(trifluoromethyl)isonicotinate can be envisioned through several pathways. A common strategy for the formation of trifluoromethylated pyridines involves the trifluoromethylation of a suitable pyridine (B92270) precursor. A plausible synthetic route to this compound starts from the commercially available 5-chloro-2-methylpyridine. This precursor would first be chlorinated to 5-chloro-2-(trichloromethyl)pyridine, followed by a halogen exchange reaction (Halex reaction) to yield 5-chloro-2-(trifluoromethyl)pyridine. Subsequent carboxylation at the 4-position and esterification would produce the final product.
A more direct and potentially more atom-economical approach involves the direct trifluoromethylation of a pre-functionalized pyridine ring. For instance, a copper-catalyzed trifluoromethylation of a suitable chloro-iodopyridine derivative could be employed. A related "safe and economical synthesis" has been reported for the isomeric methyl 6-chloro-5-(trifluoromethyl)nicotinate, which utilizes an inexpensive trifluoromethylating agent, methyl chlorodifluoroacetate (MCDFA), in the presence of potassium fluoride (B91410) and copper(I) iodide. researchgate.net
To illustrate the concept of atom economy, a hypothetical synthetic step involving the trifluoromethylation of Methyl 5-chloro-2-iodonicotinate using a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF3) and a copper catalyst can be analyzed.
| Reactants | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |
| Methyl 5-chloro-2-iodonicotinate | C7H4ClINO2 | 311.47 | This compound | C8H5ClF3NO2 | 239.58 |
| Trifluoromethyltrimethylsilane | C4H9F3Si | 142.20 | |||
| Total Reactant Mass | 453.67 |
Note: The copper catalyst and any ligands or additives are not included in the atom economy calculation as they are not incorporated into the final product.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In this hypothetical reaction, the atom economy would be approximately 52.8%, highlighting that a significant portion of the reactant mass is converted into byproducts. Improving atom economy would involve designing synthetic routes that minimize the formation of such byproducts.
Development of More Environmentally Benign Reagents and Solvents
The choice of reagents and solvents plays a crucial role in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, leading to efforts to replace them with greener alternatives.
In the synthesis of pyridine derivatives, solvents such as dichloromethane, N,N-dimethylformamide (DMF), and toluene (B28343) are commonly used. Research into greener alternatives has explored the use of ionic liquids, supercritical fluids, and bio-based solvents. For instance, Cyrene®, a bio-based solvent derived from cellulose, has shown promise as a replacement for DMF in some applications.
The development of more environmentally benign trifluoromethylating agents is also a key area of research. While reagents like triflic anhydride (B1165640) are effective, they can be harsh and produce significant waste. orgsyn.org The use of fluoroform (HCF3), a byproduct of fluoropolymer manufacturing, as a trifluoromethyl source is a more sustainable approach. beilstein-journals.org Similarly, the use of sodium triflinate (Langlois' reagent) and inexpensive reagents like methyl chlorodifluoroacetate represent steps towards more environmentally friendly trifluoromethylation reactions. researchgate.net
Catalytic Approaches for Reduced Waste Generation
Catalysis is a cornerstone of green chemistry, as catalysts can significantly reduce waste by enabling reactions with higher selectivity and efficiency, often under milder conditions. In the synthesis of this compound, catalytic methods are particularly relevant for the introduction of the trifluoromethyl group.
Copper-catalyzed trifluoromethylation reactions have been extensively studied and offer a more sustainable alternative to stoichiometric methods. These reactions can proceed through various mechanisms, often involving a Cu-CF3 intermediate. The use of a catalyst reduces the need for harsh reagents and can lead to higher yields and fewer byproducts, thereby minimizing waste. The development of a catalytic system using CuCl2 for the trifluoromethylation of aryl and heteroaryl iodides highlights the potential for using inexpensive and readily available copper salts.
Furthermore, photocatalytic methods are emerging as a powerful tool in green chemistry. Visible-light-induced radical trifluoromethylation/cyclization reactions offer a pathway to complex heterocyclic structures under mild conditions, often with high step-economy. mdpi.com
Recycling and Reuse of Reactants and Catalysts
The ability to recycle and reuse reactants and catalysts is a critical aspect of sustainable chemical manufacturing. In the context of synthesizing this compound, the recovery and reuse of the copper catalyst would significantly improve the process's green credentials.
Immobilizing the copper catalyst on a solid support is one strategy to facilitate its recovery and reuse. This approach not only simplifies the purification of the product but also reduces the amount of catalyst waste. Research has shown that copper catalysts supported on materials like porous organic polymers can be effectively used and recycled for multiple reaction cycles without a significant loss of activity.
Q & A
Basic: What are the recommended methods for synthesizing Methyl 5-chloro-2-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves catalytic coupling of chlorinated pyridine intermediates with trifluoromethylating agents. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-chloro-2-iodopyridine derivatives and methyl carboxylate precursors is common . Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ to minimize costs while ensuring completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol for ≥95% purity .
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (deuterated chloroform, δ 8.5–8.7 ppm for pyridine protons) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl at C2, ester at C4) and absence of unreacted intermediates. The trifluoromethyl group shows a singlet at ~δ -62 ppm in ¹⁹F NMR .
- HPLC-MS : Use reverse-phase columns to detect impurities (<1% area) and validate molecular ion peaks (m/z 255.5 for [M+H]⁺) .
- Elemental analysis : Match experimental vs. theoretical C/F/Cl ratios (C: 39.01%, F: 22.38%, Cl: 12.51%) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites:
- Electrophilicity : The C5 chlorine and C2 trifluoromethyl groups create electron-deficient pyridine rings, favoring nucleophilic attack at C6 .
- Transition state analysis : Calculate activation barriers for SNAr mechanisms using solvation models (e.g., PCM for DMF). Compare with experimental kinetic data to validate .
- Substituent effects : Parametrize Hammett constants for trifluoromethyl (-σₚ = 0.54) to predict regioselectivity in derivatives .
Advanced: How do researchers resolve contradictions in biological activity data for this compound derivatives?
Answer:
Discrepancies often arise from assay variability or structural impurities:
- Enzyme assay standardization : Use rat liver microsomes (for metabolic stability) and human tumor xenografts (e.g., SC-2 for OPRT inhibition) with triplicate measurements .
- Dose-response curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) to compare potency across studies. Outliers may indicate impurity interference .
- Metabolite profiling : LC-MS/MS to rule out degradation products (e.g., hydrolysis of the methyl ester) that skew activity .
Advanced: What strategies are effective for designing analogs of this compound with enhanced metabolic stability?
Answer:
- Bioisosteric replacement : Substitute the methyl ester with tert-butyl or pivaloyloxymethyl groups to resist esterase cleavage .
- Halogen scanning : Replace C5 chlorine with bromine (larger van der Waals radius) to improve target binding without altering electronic effects .
- Prodrug approaches : Synthesize phosphate or carbamate prodrugs that hydrolyze in vivo to the active form . Validate stability in simulated gastric fluid (pH 2.0) and plasma .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous halogenated waste .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound?
Answer:
- Library design : Include 100–200 derivatives with variations at C2 (CF₃, CHF₂) and C4 (ester, amide). Use parallel synthesis for rapid iteration .
- Assay multiplexing : Combine kinase inhibition (e.g., EGFR, VEGFR) and cytotoxicity (MTT assay in HeLa cells) in 384-well plates .
- Data analysis : Apply machine learning (e.g., Random Forest) to correlate structural features (ClogP, PSA) with activity .
Basic: What are the critical parameters for reproducibility in scaling up this compound synthesis?
Answer:
- Batch size consistency : Maintain substrate/catalyst ratios (e.g., 1:0.05 molar ratio for Pd catalysts) across scales .
- Mixing efficiency : Use overhead stirrers (≥500 rpm) in large reactors to prevent localized overheating .
- In-process monitoring : Track reaction progress via inline FTIR (C=O ester peak at 1720 cm⁻¹) to ensure completion before workup .
Advanced: How do electronic effects of the trifluoromethyl group influence the spectroscopic properties of this compound?
Answer:
- ¹⁹F NMR shifts : The strong electron-withdrawing effect of CF₃ deshields adjacent protons, causing upfield shifts (e.g., δ -62 ppm for CF₃) .
- UV-Vis absorption : Conjugation with the pyridine ring results in λmax ~270 nm (ε ≈ 4500 M⁻¹cm⁻¹), useful for quantifying concentration in solution .
- IR spectroscopy : The ester carbonyl (1720 cm⁻¹) and C-F stretches (1150–1250 cm⁻¹) confirm functional group integrity .
Advanced: What methodologies are used to study the environmental fate of this compound in aquatic systems?
Answer:
- Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and calculate half-lives .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify photoproducts (e.g., demethylated derivatives) .
- Ecotoxicology : Test Daphnia magna survival (OECD 202) and algal growth inhibition (OECD 201) to assess EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
